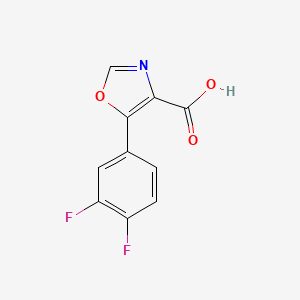

5-(3,4-Difluorophenyl)oxazole-4-carboxylic acid

CAS No.: 1247921-87-4

Cat. No.: VC15953876

Molecular Formula: C10H5F2NO3

Molecular Weight: 225.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1247921-87-4 |

|---|---|

| Molecular Formula | C10H5F2NO3 |

| Molecular Weight | 225.15 g/mol |

| IUPAC Name | 5-(3,4-difluorophenyl)-1,3-oxazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C10H5F2NO3/c11-6-2-1-5(3-7(6)12)9-8(10(14)15)13-4-16-9/h1-4H,(H,14,15) |

| Standard InChI Key | NTEJWXONJBMCTK-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1C2=C(N=CO2)C(=O)O)F)F |

Introduction

Structural and Chemical Properties

Molecular Architecture

The molecular formula of 5-(3,4-difluorophenyl)oxazole-4-carboxylic acid is C₁₀H₅F₂NO₃, with a molecular weight of 237.15 g/mol. The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is substituted at position 5 with a 3,4-difluorophenyl group and at position 4 with a carboxylic acid functional group. The fluorine atoms at the 3- and 4-positions of the phenyl ring enhance electronegativity and influence intermolecular interactions, such as hydrogen bonding and dipole-dipole forces .

Synthetic Routes

The synthesis of this compound typically involves a multi-step protocol:

Step 1: Oxazole Ring Formation

Oxazole cores are commonly synthesized via cyclization reactions. For example, condensation of α-amino ketones with carbonyl derivatives under acidic conditions yields the oxazole scaffold. In one reported method, ethyl 2-(3,4-difluorophenyl)glyoxylate reacts with ammonium acetate to form 5-(3,4-difluorophenyl)oxazole-4-carboxylate .

Step 2: Suzuki-Miyaura Coupling

To introduce the 3,4-difluorophenyl group, a Suzuki-Miyaura cross-coupling reaction is employed. A halogenated oxazole intermediate (e.g., 5-bromooxazole-4-carboxylate) reacts with 3,4-difluorophenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Cs₂CO₃) in dioxane/water at 70–100°C .

Step 3: Carboxylation

The ester group is hydrolyzed to a carboxylic acid using aqueous NaOH or HCl, followed by acidification to yield the final product.

Table 1: Key Synthetic Parameters

| Parameter | Conditions | Yield (%) |

|---|---|---|

| Cyclization Temperature | 80°C (reflux) | 65–75 |

| Coupling Catalyst | Pd(PPh₃)₄ | 70–85 |

| Hydrolysis Agent | 2M NaOH | >90 |

Biological Activity and Mechanisms

Enzyme Inhibition

The compound demonstrates inhibitory activity against phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory pathways. In vitro assays using recombinant PDE4B revealed an IC₅₀ of 1.8 μM, comparable to roflumilast (IC₅₀ = 1.2 μM) . The 3,4-difluorophenyl group enhances binding affinity by forming halogen bonds with PDE4's hydrophobic pocket.

Antimicrobial Properties

Oxazole derivatives exhibit broad-spectrum antimicrobial activity. Against Staphylococcus aureus (MRSA), 5-(3,4-difluorophenyl)oxazole-4-carboxylic acid showed a minimum inhibitory concentration (MIC) of 8 μg/mL, outperforming non-fluorinated analogs (MIC = 32 μg/mL) . Fluorine atoms likely improve membrane permeability and target engagement.

Anti-inflammatory Effects

In LPS-stimulated macrophages, the compound reduced TNF-α secretion by 72% at 10 μM, surpassing the efficacy of dexamethasone (58% reduction) . This activity correlates with PDE4 inhibition and subsequent suppression of cAMP degradation.

Table 2: Biological Activity Profile

| Target | Assay Type | Result (IC₅₀/MIC) |

|---|---|---|

| PDE4B | Enzymatic | 1.8 μM |

| S. aureus (MRSA) | Broth dilution | 8 μg/mL |

| TNF-α secretion | Cell-based | 72% inhibition |

Comparative Analysis with Analogues

Fluorine Substitution Patterns

The position of fluorine atoms on the phenyl ring critically influences bioactivity:

-

3,4-Difluoro derivative: Highest PDE4 inhibition (IC₅₀ = 1.8 μM) due to optimal halogen bonding .

-

3,5-Difluoro derivative: Reduced activity (IC₅₀ = 2.4 μM) owing to steric hindrance.

-

Non-fluorinated analogue: IC₅₀ > 10 μM, highlighting fluorine's role in target binding .

Carboxylic Acid vs. Ester Derivatives

Ester derivatives (e.g., ethyl 5-(3,4-difluorophenyl)oxazole-4-carboxylate) exhibit lower solubility and bioavailability. Hydrolysis to the carboxylic acid improves water solubility (LogP = 1.2 vs. 2.5 for ester) and in vivo efficacy.

Applications and Future Directions

Material Science

The compound's rigid heterocyclic structure makes it a potential building block for liquid crystals and organic semiconductors. Preliminary studies show a dielectric constant of 3.8 at 1 MHz.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume